2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]furan-3-carboxylic acid
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Overview
Description
2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]furan-3-carboxylic acid is a versatile chemical compound with a molecular formula of C21H17NO5 and a molecular weight of 363.37 g/mol . This compound is known for its unique structural features, which include a furan ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group. It is widely used in organic synthesis and various scientific research applications due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]furan-3-carboxylic acid typically involves multiple steps. The reaction conditions often involve the use of organic solvents such as dichloromethane (DCM) and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]furan-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of bases like triethylamine (TEA) or pyridine.
Major Products Formed
The major products formed from these reactions include various derivatives of furan-3-carboxylic acid and fluorenylmethoxycarbonyl-protected amines .
Scientific Research Applications
2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]furan-3-carboxylic acid is utilized in a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and peptide chemistry.
Biology: The compound is employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic applications, including drug development and delivery systems.
Mechanism of Action
The mechanism of action of 2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]furan-3-carboxylic acid involves its ability to interact with specific molecular targets and pathways. The Fmoc group provides stability and protection to the amino group, allowing for selective reactions. The furan ring can participate in various chemical transformations, making the compound a valuable intermediate in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
- 2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]propionic acid
- 2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]isobutyric acid
- 2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]dodec-11-enoic acid
Uniqueness
Compared to similar compounds, 2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]furan-3-carboxylic acid stands out due to its unique combination of the furan ring and the Fmoc protecting group. This combination provides enhanced stability and reactivity, making it a preferred choice in various synthetic and research applications .
Properties
IUPAC Name |
2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]furan-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5/c23-20(24)17-9-10-26-19(17)11-22-21(25)27-12-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-10,18H,11-12H2,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQVJHMSQUDGCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=C(C=CO4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2219419-18-6 |
Source
|
Record name | 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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